Manganese alloy, base, Mn 74-82,Fe 8-19,C 6.9-7.5,Si 0-1.2,P 0-0.4 (ASTM A99)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Manganese alloy, base, Mn 74-82, Fe 8-19, C 6.9-7.5, Si 0-1.2, P 0-0.4 (ASTM A99) is a high-carbon ferromanganese alloy. This alloy is primarily used in the steelmaking industry to improve the hardness, strength, and wear resistance of steel. The high manganese content in the alloy makes it an essential component in the production of various steel grades, particularly those used in construction, automotive, and heavy machinery industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of manganese alloy involves the reduction of manganese ores, typically oxides, using carbonaceous materials such as coke in a high-temperature environment. The process is carried out in electric submerged arc furnaces, where the raw materials are subjected to temperatures exceeding 2000°C. The key reactions involved are:

MnO2+C→Mn+CO2

Industrial Production Methods

In industrial settings, the production of high-carbon ferromanganese is conducted in large electric arc furnaces. The process involves the following steps:

Raw Material Preparation: Manganese ores, coke, and fluxes (such as limestone) are prepared and mixed.

Smelting: The mixture is fed into the electric arc furnace, where it is heated to high temperatures. The carbon in the coke reduces the manganese oxides to manganese metal.

Tapping: The molten alloy is tapped from the furnace and cast into molds.

Refining: The alloy may undergo further refining to adjust its composition and remove impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Manganese alloy undergoes several types of chemical reactions, including:

Oxidation: Manganese in the alloy can oxidize to form manganese oxides.

Reduction: The alloy can be reduced to produce pure manganese metal.

Carburization: The carbon content in the alloy can react with manganese to form manganese carbides.

Common Reagents and Conditions

Oxidizing Agents: Oxygen, air, and other oxidizing agents can react with manganese alloy to form oxides.

Reducing Agents: Carbon and other reducing agents are used to reduce manganese oxides to manganese metal.

Carburizing Agents: Carbon sources such as coke are used in the carburization process.

Major Products Formed

Manganese Oxides: Formed during oxidation reactions.

Pure Manganese Metal: Produced through reduction processes.

Manganese Carbides: Formed during carburization.

Wissenschaftliche Forschungsanwendungen

Manganese alloy has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and processes.

Biology: Investigated for its potential role in biological systems and enzymatic reactions.

Medicine: Studied for its potential use in medical implants and devices due to its biocompatibility.

Industry: Widely used in the steelmaking industry to improve the properties of steel.

Wirkmechanismus

The primary mechanism by which manganese alloy exerts its effects is through its role as an alloying element in steel. Manganese improves the hardness, strength, and wear resistance of steel by forming solid solutions and carbides with iron. The molecular targets and pathways involved include:

Solid Solution Strengthening: Manganese atoms replace iron atoms in the steel lattice, increasing the strength of the material.

Carbide Formation: Manganese reacts with carbon to form manganese carbides, which enhance the hardness and wear resistance of steel.

Vergleich Mit ähnlichen Verbindungen

Manganese alloy can be compared with other similar alloys, such as:

Silicomanganese: Contains higher silicon content and is used for deoxidizing steel.

Medium-Carbon Ferromanganese: Contains lower carbon content and is used for producing medium-carbon steels.

Low-Carbon Ferromanganese: Contains very low carbon content and is used for producing low-carbon steels.

Uniqueness

The high-carbon ferromanganese alloy (ASTM A99) is unique due to its high manganese and carbon content, which makes it particularly suitable for producing high-strength and wear-resistant steels.

Similar Compounds

Silicomanganese: Mn 60-70%, Si 10-20%, C 1-2%

Medium-Carbon Ferromanganese: Mn 75-85%, C 1-2%

Low-Carbon Ferromanganese: Mn 80-90%, C 0.1-0.5%

This detailed article provides a comprehensive overview of manganese alloy, base, Mn 74-82, Fe 8-19, C 6.9-7.5, Si 0-1.2, P 0-0.4 (ASTM A99), covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds.

Eigenschaften

CAS-Nummer |

12604-53-4 |

|---|---|

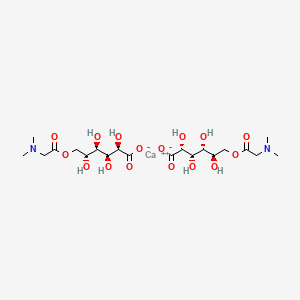

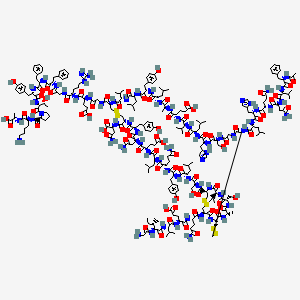

Molekularformel |

FeMn |

Molekulargewicht |

110.78 g/mol |

InChI |

InChI=1S/Fe.Mn |

InChI-Schlüssel |

DALUDRGQOYMVLD-UHFFFAOYSA-N |

Kanonische SMILES |

[Mn]=[Fe] |

Synonyme |

Manganese alloy, base, Mn 74-82,Fe 8-19,C 6.9-7.5,Si 0-1.2,P 0-0.4 (ASTM A99) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.